molecular formula C9H7F3O3 B2638234 2-Methoxy-6-(trifluoromethoxy)benzaldehyde CAS No. 1261854-31-2

2-Methoxy-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B2638234
CAS No.: 1261854-31-2
M. Wt: 220.147
InChI Key: AAFNHJQZSHIWIR-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzaldehyde ring. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups can influence the compound’s behavior in various chemical reactions and interactions .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNHJQZSHIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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